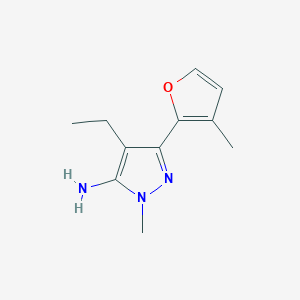![molecular formula C9H16N2O B13481022 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6S)-5-azaspiro[24]heptan-6-yl]-N-methylacetamide is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide typically involves the reaction of a spirocyclic amine with an acylating agent. One common method includes the use of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride as a starting material . The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The spirocyclic structure may play a crucial role in its biological activity by providing a rigid framework that can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride
- Methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride
- [(6S)-5-azaspiro[2.4]heptan-6-yl]methanol hydrochloride
Uniqueness
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O/c1-10-8(12)4-7-5-9(2-3-9)6-11-7/h7,11H,2-6H2,1H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
CUBNQJBBLWUYMD-SSDOTTSWSA-N |
Isomeric SMILES |
CNC(=O)C[C@@H]1CC2(CC2)CN1 |
Canonical SMILES |
CNC(=O)CC1CC2(CC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)

![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)


![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)

![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)




